N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a dimethylamino group and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
The primary target of this compound is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in many biological processes including cell growth and differentiation, cell cycle control, and cellular response to stress .
Mode of Action
The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to its active site . This interaction inhibits the kinase activity of the enzyme, leading to a decrease in the phosphorylation of downstream proteins
Biochemical Pathways
The inhibition of Tyrosine-protein kinase SYK affects multiple biochemical pathways. These include pathways involved in cell growth and differentiation, cell cycle control, and cellular response to stress . The downstream effects of these changes can vary depending on the specific cellular context and the presence of other signaling molecules.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes regulated by Tyrosine-protein kinase SYK. Inhibition of this enzyme could lead to changes in cell growth and differentiation, alterations in cell cycle progression, and modulation of cellular responses to stress . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of diseases characterized by abnormal cell growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino group. The final step involves the sulfonation of the benzene ring to attach the benzenesulfonamide moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of continuous flow reactors can also be explored to enhance production rates and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrimidine or benzene rings.
Reduction: This can be used to alter the oxidation state of the nitrogen atoms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings .
Scientific Research Applications
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and benzenesulfonamide compounds, such as:
- 2,4-diaminopyrimidines
- Pyrido[2,3-d]pyrimidin-5-one derivatives
- Pyrimidino[4,5-d][1,3]oxazine derivatives
Uniqueness
What sets N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the dimethylamino group and the benzenesulfonamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-11-5-6-14(9-12(11)2)22(20,21)17-10-13-7-8-16-15(18-13)19(3)4/h5-9,17H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWNYWJXBIEOCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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